Chroman-3-carbohydrazid

Übersicht

Beschreibung

Chromane-3-carbohydrazide is a derivative of chromane, a heterocyclic compound widely distributed in nature. Chromane derivatives are known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties

Wissenschaftliche Forschungsanwendungen

Chromane-3-carbohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industry: It is employed in the development of chemosensors for detecting metal ions such as indium.

Wirkmechanismus

Target of Action

Chromane-3-carbohydrazide is a derivative of chromone, a heterocyclic compound that has been recognized as a privileged structure for new drug invention and development Chromone derivatives have been known to interact with different types of receptors .

Mode of Action

It’s worth noting that the type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities .

Biochemical Pathways

Chromane-3-carbohydrazide, as a chromone derivative, may affect various biochemical pathways. Chromone derivatives have been discussed as anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-Alzheimer agents

Pharmacokinetics

A study on pyrazine-chromene-3-carbohydrazide conjugates, which are similar compounds, indicated that most of the compounds satisfied all rules of drug-likeness according to in silico admet prediction .

Result of Action

Chromone derivatives have shown promising anticancer and antiviral potential , suggesting that Chromane-3-carbohydrazide may have similar effects.

Action Environment

A study on a similar compound, a chromene carbohydrazide- schiff base, showed selective turn-off emission recognition of in3+ ions in dmso: h2o (7:3, ph=74) , suggesting that the action of Chromane-3-carbohydrazide may also be influenced by environmental factors such as pH and solvent composition.

Biochemische Analyse

Biochemical Properties

Chromane-3-carbohydrazide plays a significant role in biochemical reactions, particularly as a ligand in metal ion detection. It forms complexes with metal ions, which can be used in chemosensing applications. For instance, chromane-3-carbohydrazide has been shown to interact with indium ions (In3+), forming a 1:2 stoichiometry complex . This interaction is characterized by chelation-caused fluorescence quenching (CHEQ), which reduces the emission intensity of the compound. The binding mechanism involves coordination with the metal ion, which can be investigated using techniques such as NMR titration and DFT/TD-DFT studies .

Cellular Effects

Chromane-3-carbohydrazide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit significant inhibitory effects on the production of reactive oxygen species (ROS) and the secretion of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) . These effects suggest that chromane-3-carbohydrazide may play a role in modulating oxidative stress and inflammation within cells.

Molecular Mechanism

The molecular mechanism of chromane-3-carbohydrazide involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. For example, chromane-3-carbohydrazide can act as a chemosensor for metal ions, where it binds to the metal ion and induces a change in fluorescence properties . Additionally, chromane-3-carbohydrazide may interact with enzymes involved in oxidative stress pathways, thereby modulating their activity and influencing cellular responses to oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chromane-3-carbohydrazide can change over time due to factors such as stability and degradation. The compound’s stability in various solvent systems has been investigated, with findings indicating that it remains stable under specific conditions . Long-term studies have shown that chromane-3-carbohydrazide can maintain its activity and function over extended periods, making it a reliable compound for biochemical research.

Dosage Effects in Animal Models

The effects of chromane-3-carbohydrazide vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, chromane-3-carbohydrazide may exhibit toxic or adverse effects, including potential damage to organs such as the liver and kidneys . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

Chromane-3-carbohydrazide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress and inflammation pathways . These interactions can lead to changes in the overall metabolic profile of cells, highlighting the importance of chromane-3-carbohydrazide in cellular metabolism.

Transport and Distribution

Within cells and tissues, chromane-3-carbohydrazide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of chromane-3-carbohydrazide are essential for its biochemical activity and function, as they determine the compound’s availability to interact with target biomolecules.

Subcellular Localization

Chromane-3-carbohydrazide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of chromane-3-carbohydrazide is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of chromane-3-carbohydrazide typically involves the reaction of chromane-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for chromane-3-carbohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Chromane-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted chromane derivatives, which can exhibit enhanced biological activities .

Vergleich Mit ähnlichen Verbindungen

Chromane-3-carbohydrazide can be compared with other similar compounds such as:

Chromene-3-carbohydrazide: Similar in structure but differs in its specific functional groups and biological activities.

Pyrazine-chromene-3-carbohydrazide: Known for its dual-acting properties against certain viral enzymes.

Uniqueness: Chromane-3-carbohydrazide stands out due to its versatile reactivity and broad spectrum of applications in various scientific fields. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent make it a compound of significant interest .

Eigenschaften

IUPAC Name |

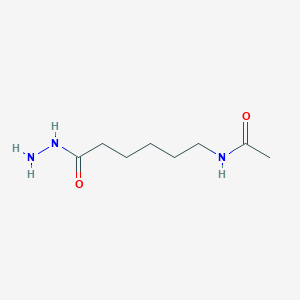

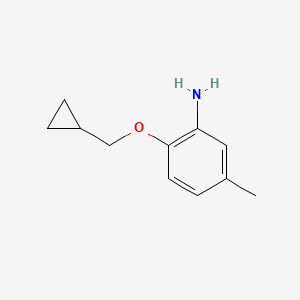

3,4-dihydro-2H-chromene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-12-10(13)8-5-7-3-1-2-4-9(7)14-6-8/h1-4,8H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZHHAIRMIQRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401205314 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401205314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097790-45-8 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1097790-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401205314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1386057.png)

![N-[(3,5-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1386058.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline](/img/structure/B1386064.png)

![Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1386065.png)